4,6-Dichloro-2-hexylresorcinol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
17140-00-0 |
|---|---|
Molecular Formula |
C12H16Cl2O2 |
Molecular Weight |
263.16 g/mol |
IUPAC Name |
4,6-dichloro-2-hexylbenzene-1,3-diol |
InChI |
InChI=1S/C12H16Cl2O2/c1-2-3-4-5-6-8-11(15)9(13)7-10(14)12(8)16/h7,15-16H,2-6H2,1H3 |
InChI Key |
BPZLJQOVLMHISV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C(=CC(=C1O)Cl)Cl)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4,6 Dichloro 2 Hexylresorcinol
Regioselective Synthesis Strategies for Dichlorinated Resorcinols
The precise placement of two chlorine atoms on the resorcinol (B1680541) ring, flanking a hexyl group, requires carefully controlled synthetic strategies. Regioselectivity is paramount to ensure the formation of the desired 4,6-dichloro isomer over other potential products.
Nucleophilic Aromatic Substitution Approaches to Halogenated Resorcinol Scaffolds
While electrophilic aromatic substitution is more common for electron-rich rings like resorcinol, nucleophilic aromatic substitution (SNAr) can be a viable, albeit less direct, pathway under specific circumstances. This approach would typically involve a resorcinol ring already bearing strongly electron-withdrawing groups that are later replaced. However, for the direct synthesis of halogenated resorcinols, this method is less frequently employed. A more relevant transformation in this context is the potential for de-chlorination of polychlorinated aromatics. For instance, studies have shown that 1,3-dichlorobenzene (B1664543) can be converted to resorcinol in a water-ice environment through low-energy electron irradiation, which proceeds via a de-chlorination mechanism. mdpi.comresearchgate.net This suggests that under specific reductive conditions, a reversal of chlorination could occur, highlighting the importance of reaction control.
Alkylation and Acylation of Resorcinol Precursors
A common and effective strategy for the synthesis of 2-alkylresorcinols involves the initial alkylation or acylation of the resorcinol scaffold, followed by chlorination.
Friedel-Crafts Acylation Followed by Reduction: A well-established method is the Friedel-Crafts acylation of resorcinol with a hexanoyl derivative, such as caproic acid or hexanoyl chloride, to form 4-hexanoylresorcinol. googleapis.com This reaction is typically catalyzed by a Lewis acid like zinc chloride or can be performed using strong acids like hydrogen fluoride. googleapis.comfuture4200.com The resulting ketone is then reduced to the corresponding alkyl group. A common reduction method is the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). A patent describes the synthesis of 4-hexylresorcinol by first creating 4-caproylresorcinol from resorcinol and caproic acid with a zinc chloride catalyst, followed by catalytic hydrogenation using a nickel catalyst to yield 4-hexylresorcinol. googleapis.com
Direct Friedel-Crafts Alkylation: Direct alkylation of resorcinol with a hexylating agent (e.g., 1-hexene (B165129) or a hexyl halide) can also be performed. However, this method can be prone to issues with regioselectivity and over-alkylation. researchgate.netnih.gov A two-step process described in a patent involves first preparing hexyl resorcyl ethers by reacting resorcinol with a hexylating agent like 1-bromohexane (B126081) in the presence of a base, followed by a catalytic rearrangement to yield 4-n-hexylresorcinol. google.com
The following table summarizes typical conditions for the synthesis of the 2-hexylresorcinol precursor.
| Reaction Step | Reagents | Catalyst/Conditions | Product | Yield | Reference |
| Acylation | Resorcinol, Caproic Acid | ZnCl₂, 135°C | 4-Caproylresorcinol | 47% | googleapis.com |
| Acylation | Resorcinol, Caproic Acid | 100% HF, 70-80°C | 4-Caproylresorcinol | 60% | googleapis.com |
| Reduction | 4-Caproylresorcinol, H₂ | Ni-catalyst, MeOH, 70°C, 10 bar | 4-Hexylresorcinol | - (94% crude purity) | googleapis.com |
| Alkylation/Rearrangement | Resorcinol, 1-Bromohexane | 1. NaOH (reflux) 2. Alumina catalyst (220-260°C) | 4-n-Hexylresorcinol | Substantial proportion | google.com |
Direct Chlorination Techniques for Substituted Resorcinols
Once 2-hexylresorcinol is obtained, the final step is the regioselective dichlorination. The hydroxyl groups of the resorcinol ring are strongly activating and ortho-, para-directing. Since the hexyl group occupies the 2-position, the highly activated 4- and 6-positions are prime targets for electrophilic substitution.
Direct chlorination can be achieved using various chlorinating agents. Common reagents include sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), or chlorine gas (Cl₂). The choice of solvent and reaction conditions is critical to control the reaction and prevent over-chlorination or the formation of undesired isomers. For example, the chlorination of 2-benzylphenol (B1197477) is a known method for producing related chlorinated phenols. industrialchemicals.gov.au Enzymatic halogenation also presents a potential route, with flavin-dependent halogenases known to catalyze the mono- and dihalogenation of phenol (B47542) derivatives like 4-n-hexylresorcinol. mdpi.com
Novel Derivatization Pathways of 4,6-Dichloro-2-hexylresorcinol
The presence of two hydroxyl groups and both aromatic and alkyl C-H bonds in this compound offers multiple sites for further chemical modification.
Formation of Ethers and Esters
The phenolic hydroxyl groups are the most reactive sites for derivatization.
Etherification: Ethers can be readily synthesized via the Williamson ether synthesis, where the hydroxyl groups are first deprotonated with a base (e.g., sodium hydride, potassium carbonate) to form phenoxides, which then act as nucleophiles to displace a leaving group from an alkyl halide. This allows for the introduction of a wide variety of alkyl or aryl groups. The synthesis of methyl ethers from acidic phenols using trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH) is a well-documented derivatization technique for analytical purposes, highlighting the reactivity of these phenolic groups. nih.gov
Esterification: Esters are typically formed by reacting the hydroxyl groups with acylating agents such as acyl chlorides or carboxylic anhydrides in the presence of a base (e.g., pyridine, triethylamine). Direct esterification with carboxylic acids is also possible using a catalyst, a reaction known as Fischer esterification, though it is more challenging for phenols than for aliphatic alcohols. Research on other resorcinol derivatives has demonstrated the conversion of hydroxyl groups to acid chlorides, which can then react with various nucleophiles to form a range of ester and amide derivatives. jmchemsci.comjmchemsci.com
The following table outlines potential derivatization reactions at the hydroxyl groups.
| Derivative Type | General Reaction | Reagents | Potential Products |
| Ethers | Williamson Ether Synthesis | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (R-X) | 4,6-Dichloro-2-hexyl-1,3-(dialkoxy)benzene |
| Esters | Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O), Base | 4,6-Dichloro-2-hexyl-1,3-phenylene diacetate (or other diesters) |
Functionalization at Aromatic and Alkyl Positions
Aromatic Functionalization: The remaining unsubstituted position on the aromatic ring (position 5) is sterically hindered and electronically deactivated by the two adjacent chlorine atoms. Therefore, further electrophilic aromatic substitution at this site would require harsh reaction conditions and is generally unfavorable.
Alkyl Chain Functionalization: The hexyl chain provides a non-polar region that can also be functionalized, although this typically requires more forcing conditions than reactions at the phenolic hydroxyls. Free-radical halogenation (e.g., using N-bromosuccinimide with a radical initiator) could introduce a halogen atom onto the alkyl chain, which can then serve as a handle for subsequent nucleophilic substitution reactions. This would allow for the introduction of various functional groups, such as amines, azides, or cyanides, at the alkyl position, significantly expanding the chemical diversity of the derivatives.
Green Chemistry and Sustainable Synthesis Approaches for Resorcinol Derivatives
The principles of green chemistry aim to design chemical processes that are environmentally benign. For the synthesis of compounds like this compound, several sustainable approaches can be considered for the key alkylation and halogenation steps.
Sustainable Alkylation Methods
Traditional Friedel-Crafts alkylations often use stoichiometric amounts of Lewis acids and halogenated solvents, which pose environmental concerns. Greener alternatives for the alkylation of phenols are actively being researched.
One approach is the use of solid acid catalysts, such as zeolites or clays, which can be easily recovered and reused, minimizing waste. begellhouse.com For instance, Fe-bentonite has been shown to be an effective catalyst for the alkylation of phenol. begellhouse.com
Another sustainable strategy involves the use of "green" alkylating agents like dimethyl carbonate, which is less toxic than traditional alkyl halides. nih.gov The use of organocatalysts, such as N-heterocyclic carbenes, can also promote the alkylation of phenols under milder conditions. nih.gov Palladium-catalyzed ortho-selective alkylation of phenols with primary alcohols represents another green route where water is the only byproduct. nih.gov
Sustainable Halogenation Methods
Conventional chlorination methods often employ hazardous reagents like chlorine gas. Green halogenation protocols focus on using safer halogen sources and environmentally friendly oxidants.
One such method involves the use of halide salts (e.g., NaCl) in combination with a green oxidant like hydrogen peroxide (H₂O₂). rsc.orgcdnsciencepub.com This system can effectively halogenate aromatic compounds with water as the primary byproduct. The use of a carbocatalyst like graphene oxide has also been explored for the oxidative halogenation of active aromatics using potassium halides and oxone. rsc.org
Photocatalytic methods offer another promising green alternative. For example, a poly(heptazine imide) photocatalyst can oxidize chloride anions in aqueous media to promote the chlorination of electron-rich aromatic compounds under visible light. fu-berlin.de
Table 2: Comparison of Traditional vs. Green Synthesis Approaches
| Step | Traditional Method | Green Alternative | Environmental Benefit |
| Alkylation | Friedel-Crafts with AlCl₃ | Solid acid catalysts (zeolites, clays) begellhouse.com; Green alkylating agents (dimethyl carbonate) nih.gov; Palladium catalysis with alcohols nih.gov | Catalyst recyclability, reduced waste, use of less toxic reagents, water as byproduct. |
| Halogenation | Cl₂ gas or SO₂Cl₂ | NaCl/H₂O₂ rsc.orgcdnsciencepub.com; Photocatalysis with halide salts fu-berlin.de; Graphene oxide catalysis rsc.org | Use of safer reagents, milder conditions, reduced hazardous byproducts. |
By integrating these green chemistry principles, the synthesis of this compound and other resorcinol derivatives can be made more sustainable and environmentally responsible.
Advanced Spectroscopic and Analytical Characterization of 4,6 Dichloro 2 Hexylresorcinol in Research
High-Resolution Spectroscopic Techniques for Structural Elucidation
The precise architecture of 4,6-dichloro-2-hexylresorcinol, including the specific placement of the chloro and hexyl groups on the resorcinol (B1680541) ring, is determined through a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for distinguishing between isomers, which are molecules with the same chemical formula but different arrangements of atoms. In the case of dichlorinated hexylresorcinol, several positional isomers are possible. NMR spectroscopy, through the analysis of chemical shifts, coupling constants, and nuclear Overhauser effects, can definitively establish the substitution pattern.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic proton, the protons of the hexyl chain, and the hydroxyl protons. The aromatic region would be of particular interest for confirming the substitution pattern. A single aromatic proton signal would be consistent with the 2,4,6-trisubstituted resorcinol ring. The chemical shift of this proton would be influenced by the deshielding effects of the adjacent chlorine and hydroxyl groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (based on analogous structures) This table is predictive and based on established principles of NMR spectroscopy. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key for Prediction |
| Aromatic CH | 6.5 - 7.5 | 100 - 110 | The sole aromatic proton is flanked by electron-withdrawing groups. |
| Phenolic OH | 5.0 - 8.0 | - | Broad signals, position is concentration and solvent dependent. |
| Ar-CH₂- | 2.5 - 3.0 | 30 - 40 | Benzylic protons are deshielded by the aromatic ring. |
| -(CH₂)₄- | 1.2 - 1.6 | 22 - 32 | Aliphatic chain protons. |
| -CH₃ | 0.8 - 1.0 | 10 - 15 | Terminal methyl group of the hexyl chain. |
| C-OH | - | 150 - 160 | Carbons attached to hydroxyl groups are significantly deshielded. |
| C-Cl | - | 125 - 135 | Carbons bonded to chlorine atoms experience a downfield shift. |
| C-Hexyl | - | 140 - 150 | The carbon atom on the ring to which the hexyl group is attached. |
Mass Spectrometry (MS) for Molecular Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For the structural elucidation of this compound, MS provides the exact molecular weight and valuable information about its substructures through fragmentation analysis. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.
The mass spectrum of this compound would exhibit a molecular ion peak [M]⁺ corresponding to its monoisotopic mass. A key feature would be the isotopic pattern of the molecular ion, which would clearly show the presence of two chlorine atoms due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This results in a characteristic M, M+2, and M+4 peak pattern with a specific intensity ratio (approximately 9:6:1).
Electron ionization (EI) would induce fragmentation of the molecule. The fragmentation pattern would likely involve cleavage of the hexyl chain and potentially the loss of chlorine atoms or HCl. Common fragmentation pathways for alkylbenzenes, such as benzylic cleavage, would result in characteristic fragment ions. Analysis of these fragments helps to piece together the structure of the original molecule. While specific fragmentation data for this compound is not widely published, studies on related compounds provide insight into the expected fragmentation pathways brieflands.com.
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound This table is predictive and based on general principles of mass spectrometry.
| m/z Value | Proposed Fragment Ion | Significance |
| [M]⁺, [M+2]⁺, [M+4]⁺ | C₁₂H₁₆Cl₂O₂⁺ | Molecular ion cluster, confirms the presence of two chlorine atoms. |
| [M-C₅H₁₁]⁺ | [C₇H₅Cl₂O₂]⁺ | Loss of the pentyl radical via benzylic cleavage. |
| [M-Cl]⁺ | [C₁₂H₁₆ClO₂]⁺ | Loss of a chlorine atom. |
| [M-HCl]⁺ | [C₁₂H₁₅ClO₂]⁺ | Loss of hydrogen chloride. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. The IR spectrum arises from changes in the dipole moment during molecular vibrations, while the Raman spectrum results from changes in polarizability.
For this compound, the IR spectrum would show characteristic absorption bands for the O-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-Cl bonds. The O-H stretching vibration of the phenolic hydroxyl groups would appear as a broad band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the hexyl chain would be observed just below 3000 cm⁻¹, while the aromatic C-H stretch would appear just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically occur in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibrations would be found in the fingerprint region, typically between 600 and 800 cm⁻¹. Studies on 4-hexylresorcinol have identified these key vibrational modes, which would be modulated by the presence of the chlorine atoms in the dichlorinated analogue researchgate.netresearchgate.net.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations and the C-C backbone of the hexyl chain would likely give rise to strong Raman signals. The European Pharmacopoeia lists Raman spectroscopy as a potential analytical method for related compounds edqm.eubda.bgbda.bg.
Table 3: Expected Vibrational Frequencies for this compound This table is based on characteristic group frequencies and data from analogous compounds.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Phenolic O-H | Stretching | 3200-3600 (broad) | Weak |
| Aromatic C-H | Stretching | 3000-3100 | Strong |
| Aliphatic C-H | Stretching | 2850-2960 | Strong |
| Aromatic C=C | Stretching | 1450-1600 | Strong |
| C-Cl | Stretching | 600-800 | Moderate to Strong |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy orbital. The wavelength of maximum absorbance (λmax) is characteristic of the chromophore, the part of the molecule that absorbs light.
The chromophore in this compound is the substituted benzene (B151609) ring. The hydroxyl and chloro substituents on the ring act as auxochromes, modifying the λmax and the intensity of the absorption. The phenolic nature of the compound suggests that π → π* transitions will be the most prominent. Based on data for 4-hexylresorcinol, which shows a UV absorbance around 281-282 nm, a similar λmax would be expected for its dichlorinated counterpart nih.gov. The addition of chlorine atoms may cause a slight bathochromic (red) or hypsochromic (blue) shift. UV-Vis spectrophotometry is a useful quantitative tool, and a patent mentions its use for determining the amount of hydrophobic drugs like this compound google.com.
Table 4: Expected UV-Visible Absorption Data for this compound This table is based on data from analogous compounds.
| Parameter | Expected Value | Electronic Transition |
| λmax | ~280 - 290 nm | π → π* |
Chromatographic Methodologies for Isolation and Purity Assessment
Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the separation, identification, and quantification of chemical compounds. For a moderately non-polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable.
In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More non-polar compounds interact more strongly with the stationary phase and thus have a longer retention time.
The development of an HPLC method for this compound would involve optimizing several parameters, including the column, mobile phase composition (including pH for ionizable compounds), flow rate, and detector settings. A UV detector set at the λmax of the compound (~280 nm) would be appropriate for detection.
While specific validated HPLC methods for this compound are not prevalent in the literature, numerous methods have been developed for the closely related 4-hexylresorcinol nih.govdntb.gov.uamdpi.com. These methods often utilize a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile, which could be readily adapted for the analysis of the dichlorinated analog nih.gov. Method validation would be performed according to ICH guidelines to ensure linearity, precision, accuracy, and specificity mdpi.com.
Table 5: A Representative HPLC Method for the Analysis of this compound This table presents a typical starting point for method development based on methods for similar compounds.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile : Water (e.g., 60:40 v/v), isocratic or gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~280 nm |
| Injection Volume | 10 - 20 µL |
| Expected Retention Time | Longer than 4-hexylresorcinol due to increased hydrophobicity from chlorine atoms. |
Gas Chromatography (GC) Applications in Volatile Analysis
Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in shorter retention times. Although this compound itself is a semi-volatile compound due to its molecular weight and polar functional groups, GC analysis can be essential for quality control. It is particularly useful for detecting residual solvents (e.g., from purification steps) or more volatile precursors. For less volatile compounds, derivatization techniques may be employed to increase their volatility and improve their chromatographic behavior.
The data obtained from GC analysis can be presented in a chromatogram, which plots the detector response against retention time. The retention time is characteristic of a specific compound under defined analytical conditions, and the peak area corresponds to its concentration.
Table 1: Illustrative GC Parameters for Volatile Impurity Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | DB-5MS or similar non-polar column | Provides separation based on boiling points. |
| Injector Temperature | 250 °C | Ensures complete vaporization of volatile analytes. embrapa.br |
| Carrier Gas | Helium | Inert mobile phase to carry analytes through the column. thermofisher.com |
| Oven Program | Temperature gradient (e.g., 50°C to 280°C) | Allows for the separation of compounds with a wide range of boiling points. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID offers high sensitivity for organic compounds; MS provides identification. |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for monitoring the progress of chemical reactions, determining the purity of a substance, or identifying components in a mixture. ualberta.calibretexts.org In the synthesis of this compound, TLC is an invaluable tool for observing the conversion of starting materials into the desired product. ualberta.ca
The process involves spotting a small amount of the reaction mixture onto a TLC plate—a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. ualberta.ca The plate is then placed in a sealed chamber containing a suitable solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the spotted mixture with it at different rates. ualberta.ca Separation is based on the differential affinity of the compounds for the stationary phase (adsorbent) and the mobile phase. libretexts.org
To monitor a reaction, three spots are typically applied to the plate: the starting material, a co-spot (a mix of starting material and the reaction mixture), and the reaction mixture itself. ualberta.ca As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish in intensity, while a new spot corresponding to the product will appear and intensify. ualberta.ca The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. ualberta.ca Visualization is often achieved under UV light, especially for UV-active compounds like resorcinol derivatives. nih.gov
The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter in TLC. libretexts.org
Table 2: Example TLC Data for Monitoring Synthesis of this compound
| Compound | Rf Value (Hexane:Ethyl Acetate 3:1) | Observation |
|---|---|---|
| Starting Material (e.g., 2-Hexylresorcinol) | 0.55 | Less polar than the product. |
| This compound (Product) | 0.40 | Increased polarity due to chlorine atoms leads to lower Rf. |
| Reaction Mixture (t = 2 hours) | 0.55 and 0.40 | Both starting material and product spots are visible. |
| Reaction Mixture (t = 6 hours) | 0.40 | The starting material spot has disappeared, indicating reaction completion. |
Advanced Hyphenated Techniques for Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Residue Detection and Degradation Product Characterization
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique ideal for detecting trace-level residues of compounds like this compound in complex matrices and for characterizing its degradation products. nih.govresearchgate.net This hyphenated method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the powerful detection and identification abilities of tandem mass spectrometry. researchgate.net
For residue analysis, a sample (e.g., from an environmental or biological source) first undergoes an extraction and clean-up procedure. researchgate.net An aliquot of the final extract is then injected into the HPLC system. Separation occurs on a reversed-phase column, where a mobile phase, typically a gradient mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the compounds. nih.govresearchgate.net
After separation, the eluent stream enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of analysis, often operated in negative ion mode for phenolic compounds. nih.govdntb.gov.ua In the tandem mass spectrometer, specific ions are selected and fragmented. The technique of Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented to produce a characteristic product ion. nih.goveurl-pesticides.eu This process provides exceptional selectivity and sensitivity, allowing for detection at levels as low as micrograms or nanograms per kilogram. nih.govresearchgate.net LC-MS/MS is also instrumental in identifying degradation products by analyzing their mass-to-charge ratios and fragmentation patterns, which helps in elucidating degradation pathways. researchgate.net
Table 3: Typical LC-MS/MS Parameters for Analysis of Resorcinol Derivatives
| Parameter | Specification | Reference |
|---|---|---|
| LC Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.7 µm) | nih.gov |
| Mobile Phase | Gradient of Water and Acetonitrile/Methanol | researchgate.netdntb.gov.ua |
| Ionization Mode | Electrospray Ionization (ESI), Negative | nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | eurl-pesticides.eu |
| Limit of Detection (LOD) | Can achieve sub-µg/kg levels (e.g., 0.25 µg/kg for 4-hexylresorcinol) | nih.govresearchgate.net |
| Limit of Quantification (LOQ) | Can achieve sub-µg/kg levels (e.g., 0.80 µg/kg for 4-hexylresorcinol) | nih.govresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical method for the purity assessment and impurity profiling of chemical compounds such as this compound. medistri.swiss This technique combines the high-resolution separation power of gas chromatography with the definitive identification capabilities of mass spectrometry. thermofisher.com It is particularly effective for identifying volatile and semi-volatile organic impurities that may be present in a sample from the manufacturing process or due to degradation. medistri.swiss
In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated into its individual components within the chromatographic column. medistri.swiss As each separated component elutes from the column, it enters the ion source of the mass spectrometer. There, it is ionized, most commonly by electron impact (EI), which causes the molecule to fragment in a reproducible manner. medistri.swiss The mass spectrometer then separates these charged fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component. medistri.swiss
This mass spectrum serves as a chemical "fingerprint." By comparing the obtained spectrum with established spectral libraries (like the NIST library), the identity of the main compound and any impurities can be confidently determined. sciex.com The retention time from the GC provides an additional layer of confirmation. medistri.swiss This impurity profiling is a critical step in the quality control of pharmaceutical ingredients and other chemical products, as even small amounts of unwanted chemicals can impact efficacy or safety. thermofisher.com
Table 4: Potential Impurities in this compound Detectable by GC-MS
| Compound | Potential Origin | Analytical Note |
|---|---|---|
| 2-Hexylresorcinol | Unreacted starting material | Will have a different retention time and a distinct mass spectrum (lacking the chlorine isotope pattern). |
| 4-Chloro-2-hexylresorcinol | Incomplete dichlorination product | An isomer with a different retention time and a mass spectrum showing one chlorine atom. |
| Trichlorinated hexylresorcinol | Over-chlorination side product | Will have a higher molecular weight and a mass spectrum characteristic of three chlorine atoms. |
| Residual Solvents (e.g., Toluene) | Synthesis/purification process | Typically elutes early in the chromatogram with a well-known mass spectrum. |
Computational and Theoretical Investigations of this compound: A Review of Publicly Available Research
Despite a comprehensive search of scientific literature and databases, no specific computational or theoretical investigations corresponding to the detailed outline for the chemical compound “this compound” have been identified in publicly available research. Therefore, it is not possible to provide a detailed article on the molecular docking, protein-ligand interaction studies, and quantum chemical calculations for this specific molecule.
The user's request specified a detailed article structure focusing on several advanced computational chemistry topics for this compound. These topics included:
Molecular Docking and Protein-Ligand Interaction Studies: This would involve identifying potential molecular targets for the compound within biochemical pathways, predicting its binding affinity to these targets, and elucidating the mechanisms of interaction.
Quantum Chemical Calculations and Electronic Structure Analysis: This would encompass the use of Density Functional Theory (DFT) to predict electronic properties, Frontier Molecular Orbital (FMO) analysis to predict reactivity, and Molecular Electrostatic Potential (MEP) mapping to visualize charge distribution.
While these computational methods are widely used in drug discovery and materials science to study various molecules, and although there is research on related compounds like resorcinol and its other derivatives, no published studies appear to have applied these specific analyses to this compound. The scientific community has not, to date, made research available in the public domain that would allow for a detailed and scientifically accurate article on these computational aspects of this particular compound.
Computational and Theoretical Investigations of 4,6 Dichloro 2 Hexylresorcinol
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. mdpi.com For a molecule like 4,6-Dichloro-2-hexylresorcinol, MD simulations can provide detailed insights into its conformational flexibility, preferred shapes, and interactions with its environment, such as a biological membrane or solvent.
An atomistic MD simulation would model the behavior of this compound by treating it as a collection of atoms governed by a set of classical mechanics equations known as a force field. These simulations can reveal how the molecule behaves in different environments. For instance, studies on other resorcinolic lipids, which share the resorcinol (B1680541) head group and an alkyl tail, have been used to understand their effects on phospholipid bilayers. nih.gov These simulations show that resorcinols can either stabilize or destabilize lipid membranes depending on their concentration and the method of incorporation. nih.gov Specifically, when pre-incorporated into bilayers, they tend to induce order in the lipid acyl chains and decrease the permeability of the membrane to water. nih.gov Conversely, when introduced from an aqueous solution, they can cause local disruptions and even pore formation. nih.gov
A hypothetical MD simulation of this compound could explore the conformational landscape of the hexyl chain and the orientation of the dichlorinated resorcinol head group. Key parameters that would be analyzed include:
Dihedral Angle Distributions: To understand the flexibility and preferred rotational states of the hexyl tail.
Radial Distribution Functions: To characterize the interaction of the molecule with surrounding solvent molecules or lipid components.
Hydrogen Bonding Analysis: To identify potential hydrogen bond donors and acceptors on the resorcinol moiety and their interactions.
Such simulations would be crucial in understanding how this compound might orient itself when approaching a biological target, which is a key determinant of its biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of chemical compounds based on their physicochemical properties or theoretical molecular descriptors. wikipedia.org These models are built by establishing a correlation between a set of predictor variables (descriptors) and a response variable (biological activity). wikipedia.org For this compound, a QSAR model could be developed to predict its activity against a specific biological target, for instance, as an antimicrobial agent.
The first step in QSAR modeling is to calculate a wide range of molecular descriptors for a series of compounds with known biological activities. These descriptors can be categorized as:
1D Descriptors: Molecular weight, count of specific atoms, etc.
2D Descriptors: Topological indices, molecular connectivity indices, etc.
3D Descriptors: Molecular shape and steric parameters.
Once the descriptors are calculated, a statistical method is used to select the most relevant ones and to build the predictive model. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms.
For example, a 3D-QSAR study on chlorophenol derivatives established a model with good stability and predictive ability, indicated by a high cross-validation coefficient (q²) and non-cross-validation coefficient (R²). nih.gov In such a model for this compound and its analogs, the following descriptors might be important:
| Descriptor Category | Potential Descriptors for this compound |
| Steric | Molar Refractivity (MR), Molecular Volume |
| Electronic | Dipole Moment, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, Electrostatic potential |
| Hydrophobic | LogP (octanol-water partition coefficient) |
| Topological | Balaban Index (J), Kier & Hall Connectivity Indices |
The development of a robust QSAR model requires careful validation to ensure its predictive power. This is typically done through internal validation (e.g., cross-validation) and external validation using a separate test set of compounds. wikipedia.org
A validated QSAR model can be used to predict the in vitro biological activity of new or untested compounds. For instance, QSAR models have been successfully used to predict the antimicrobial activity of various classes of compounds. nih.govnih.gov
In a hypothetical QSAR study of a series of 2-alkylresorcinol derivatives including this compound, the model might reveal that:
Hydrophobicity (LogP): The length of the alkyl chain (hexyl in this case) significantly influences the compound's ability to partition into biological membranes, which is often correlated with antimicrobial activity.
Electronic Properties: The presence of electron-withdrawing chlorine atoms on the resorcinol ring would alter the electronic distribution and could enhance interactions with specific residues in a target protein.
A study on 2,4-dichlorobenzoic acid derivatives found that molar refractivity and the Balaban index were key parameters controlling antimicrobial potential. researchgate.net Similarly, for this compound, a QSAR model could provide a mathematical equation linking these descriptors to a specific biological activity, such as the minimum inhibitory concentration (MIC) against a bacterial strain.
The table below illustrates a hypothetical correlation that could be derived from a QSAR study on a series of substituted resorcinols.
| Compound | LogP | Molar Refractivity | Predicted Activity (log 1/MIC) |
| 2-Hexylresorcinol | 3.8 | 60.5 | 2.5 |
| 4-Chloro-2-hexylresorcinol | 4.3 | 65.2 | 2.9 |
| This compound | 4.8 | 69.9 | 3.3 |
| 4,6-Dibromo-2-hexylresorcinol | 5.1 | 75.7 | 3.5 |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific QSAR study for this compound was found.
Mechanistic Biochemical and Cellular Research of 4,6 Dichloro 2 Hexylresorcinol in Vitro/ex Vivo
Enzyme Inhibition Studies and Kinetic Analysis
Inhibition of Tyrosinase Activity and Mechanisms
There is no specific information available in the reviewed scientific literature regarding the inhibitory effects or kinetic analysis of 4,6-Dichloro-2-hexylresorcinol on tyrosinase activity. Research has largely centered on the parent compound, 4-hexylresorcinol, which is a well-documented competitive inhibitor of both human and mushroom tyrosinase nih.gov. The mechanism involves binding to the enzyme's active site, but kinetic parameters for the dichloro-derivative have not been reported.
Inhibition of α-Glucosidase and Non-Enzymatic Glycation Pathways
No published studies were found that investigate the effects of this compound on α-glucosidase or non-enzymatic glycation pathways. In contrast, 4-hexylresorcinol has been identified as a reversible and noncompetitive inhibitor of α-glucosidase nih.govadooq.com. It has also been shown to inhibit the formation of advanced glycation end products (AGEs) by suppressing the generation of α-dicarbonyl compounds nih.govwalshmedicalmedia.com. The impact of chlorination on these activities remains uninvestigated.
Effects on Glutathione Reductase (GR) and Other Antioxidant Enzymes
Specific data on the direct effects of this compound on glutathione reductase (GR) or other antioxidant enzymes are not available. Studies on the parent compound, 4-hexylresorcinol, have shown that it can modulate antioxidant defenses in cellular models. For instance, in human lymphocytes subjected to oxidative stress, 4-hexylresorcinol treatment was found to increase the levels of reduced glutathione (GSH) and enhance the activity of glutathione peroxidase (GPX) and glutathione reductase (GR) walshmedicalmedia.comnih.gov. Another study focusing on resorcinol (B1680541) derivatives identified 4-hexylresorcinol as an effective inhibitor of human erythrocyte GR in both in vitro and in silico models researchgate.net. Whether the dichloro-derivative shares these properties has not been determined.
Impact on Cytochrome P450 Enzymes (CYPs) in Research Models
There is no available research documenting the impact of this compound on cytochrome P450 (CYP) enzyme systems. The interaction of this specific compound with major drug-metabolizing CYP isoforms such as CYP3A4, CYP2D6, or CYP2C9 has not been characterized in any research models.
Study of Other Relevant Enzyme Systems (e.g., Acetylcholinesterase)
No scientific literature was found describing the study of this compound in relation to its inhibitory potential against acetylcholinesterase or other relevant enzyme systems not previously mentioned.
Investigations into Cellular Pathways and Molecular Signaling (In Vitro Models)
There is a lack of published research on the effects of this compound on specific cellular pathways or molecular signaling cascades in in vitro models. While its parent compound, 4-hexylresorcinol, has been reported to influence pathways such as NF-κB (nuclear factor-kappa B) and AMPK (AMP-activated protein kinase) nih.govnih.govresearchgate.net, no such investigations have been carried out for the dichloro-derivative. The potential for this compound to modulate pathways related to inflammation, cellular metabolism, or proliferation remains an unexplored area of research.
Modulation of Oxidative Stress Pathways in Cell Lines
Research into the direct effects of this compound on oxidative stress pathways in cell lines is limited. However, studies on the related compound, 4-hexylresorcinol (4HR), have provided some insights into its potential antioxidant capabilities.
In a study on rat mandibular incisor pulp cells, pretreatment with 4HR was found to alleviate hydrogen peroxide-induced oxidative stress. mdpi.com This protective effect was associated with a downregulation of the pro-inflammatory cytokines TNF-α and IL-1β. mdpi.com Furthermore, 4HR treatment increased the total antioxidant capacity and the activity of glutathione peroxidase (GPX) in these cells. mdpi.com
Another study investigating the protective effects of 4-hexylresorcinol against hydrogen peroxide-induced oxidative DNA damage in human lymphocytes found that it was able to inhibit this damage. nih.gov The mechanism for this protection was attributed to an increase in glutathione (GSH) levels and the modulation of antioxidant enzymes, including glutathione peroxidase (GPX) and glutathione reductase (GR). nih.gov Interestingly, while it induced the activity of these enzymes, it was found to inhibit the activity of catalase (CAT). nih.gov
These findings suggest that the hexylresorcinol structure may play a role in modulating cellular responses to oxidative stress, primarily through the enhancement of the glutathione-based antioxidant defense system. However, direct evidence for this compound's involvement in these pathways is not yet available.
Table 1: Effects of 4-Hexylresorcinol on Oxidative Stress Markers
| Cell Line | Stressor | 4-Hexylresorcinol Effect | Associated Pathway/Enzyme |
|---|---|---|---|
| Rat Dental Pulp Cells | Hydrogen Peroxide | Protective | Downregulation of TNF-α and IL-1β; Increased Total Antioxidant Capacity and GPx activity |
Interactions with DNA-Protein Complexes in In Vitro Systems
Currently, there is a lack of publicly available scientific literature detailing the specific interactions of this compound with DNA-protein complexes in in vitro systems. Standard techniques to investigate such interactions, like the electrophoretic mobility shift assay (EMSA), have not been reported in the context of this particular compound. nih.govresearchgate.netnih.govlicorbio.comspringernature.com
Effects on Protein Conformation and Stability (e.g., Lysozyme)
While direct studies on this compound are not available, research on its parent compound, 4-hexylresorcinol, provides valuable information on its potential effects on protein conformation and stability, using lysozyme as a model protein.
A comprehensive study on the influence of 4-hexylresorcinol on the structure, dynamics, and stability of lysozyme revealed a concentration-dependent effect. At low concentrations, ranging from 2 to 10 molecules per lysozyme globule, 4-hexylresorcinol was observed to sharply increase the activity of the enzyme. However, as the concentration of 4-hexylresorcinol increased, the enzyme's activity began to decrease. nih.gov Complete inhibition of lysozyme activity was observed at concentrations higher than 100 molecules of 4-hexylresorcinol per lysozyme globule. nih.gov
The mechanism behind this dual action is attributed to the models of preferential hydration and preferential protein interaction with 4-hexylresorcinol. nih.gov The 4-hexylresorcinol molecule possesses both a hydrophobic alkyl tail and a hydrophilic aromatic head, which allows for complex interactions with the protein surface. nih.gov At higher concentrations, the effect of preferential hydration of the protein becomes dominant, leading to the displacement of 4-hexylresorcinol from direct contact with the protein and the formation of high-density hexylresorcinol micelles, which results in the inhibition of the enzyme. nih.gov This suggests that while 4-hexylresorcinol can act as a stabilizer at low concentrations, it can also induce conformational changes that lead to loss of function at higher concentrations.
Table 2: Concentration-Dependent Effects of 4-Hexylresorcinol on Lysozyme Activity
| 4-Hexylresorcinol Concentration (molecules per lysozyme globule) | Effect on Lysozyme Activity |
|---|---|
| 2 to 10 | Sharp increase |
| >10 | Decreasing activity |
Antimicrobial Activity Studies (In Vitro/Ex Vivo)
Mechanisms of Bactericidal Action Against Oropharyngeal Organisms
While specific studies on this compound are limited, research on the closely related compound hexylresorcinol demonstrates its bactericidal activity against a range of oropharyngeal organisms associated with acute sore throat. The proposed mechanisms for its antibacterial effects are multifaceted and include disruption of the bacterial cell wall. nih.gov
An in vitro study evaluated the bactericidal activity of lozenges containing 2.4 mg of hexylresorcinol against five bacteria commonly implicated in acute sore throat. The study reported rapid bactericidal activity, with a greater than 3-log10 reduction in colony-forming units (cfu) observed within 1 minute for Staphylococcus aureus, Moraxella catarrhalis, Haemophilus influenzae, and Fusobacterium necrophorum. A similar reduction was seen for Streptococcus pyogenes within 5 minutes. nih.gov These findings indicate that hexylresorcinol achieves a greater than 99.9% reduction in cfu against these organisms within a timeframe consistent with the dissolution of a lozenge in the mouth. nih.gov
The broad-spectrum activity of hexylresorcinol against both Gram-positive (S. aureus and S. pyogenes) and Gram-negative (M. catarrhalis, H. influenzae, and F. necrophorum) species suggests a mechanism of action that targets fundamental bacterial structures. nih.gov The disruption of the cell wall is a plausible mechanism for phenolic compounds like hexylresorcinol. nih.gov
Table 3: Bactericidal Activity of Hexylresorcinol Lozenges Against Oropharyngeal Organisms
| Organism | Time to >3-log10 reduction in cfu/mL |
|---|---|
| Staphylococcus aureus | 1 minute |
| Moraxella catarrhalis | 1 minute |
| Haemophilus influenzae | 1 minute |
| Fusobacterium necrophorum | 1 minute |
Inhibition of Bacterial Biofilm Formation
The ability of this compound to inhibit the formation of bacterial biofilms has been an area of interest, given the role of biofilms in persistent infections. While direct evidence for the dichlorinated compound is scarce, studies on hexylresorcinol suggest it possesses anti-biofilm properties.
One of the proposed mechanisms of the antibacterial action of hexylresorcinol is the inhibition of bacterial biofilm formation. nih.gov A study investigating the antimicrobial activity of hexylresorcinol reported significant anti-biofilm activity against both streptococcal and candidal biofilms. nih.gov This suggests that the compound can interfere with the processes of bacterial adhesion and maturation into a biofilm structure. For instance, some natural compounds inhibit biofilm formation by reducing the expression of genes involved in the production of the extracellular matrix that holds the biofilm together.
Modulation of Cell Surface Hydrophobicity in Microorganisms
Alteration of cell surface hydrophobicity is another proposed mechanism through which hexylresorcinol may exert its antimicrobial effects. nih.gov Cell surface hydrophobicity is a critical factor in the initial attachment of bacteria to surfaces, a key step in both infection and biofilm formation. researchgate.netnih.gov By modifying this property, a compound can potentially reduce a microorganism's ability to adhere to host tissues or other surfaces.
Adjuvant Effects with Other Antimicrobial Agents in Research
Extensive searches of peer-reviewed scientific literature and research databases did not yield any specific studies on the adjuvant or synergistic effects of This compound when used in combination with other antimicrobial agents. The available body of research focuses primarily on the related, non-chlorinated compound, 4-hexylresorcinol.
Therefore, there is currently no available data to report on the in vitro or ex vivo adjuvant properties of this compound. Research into whether this specific dichlorinated derivative can potentiate the activity of antibiotics or other antimicrobial compounds has not been published.
Consequently, no detailed research findings or data tables on the synergistic interactions, such as the reduction of Minimum Inhibitory Concentrations (MICs) of other drugs in the presence of this compound, can be provided. The potential for this compound to act as an adjuvant to overcome antimicrobial resistance or enhance the efficacy of existing treatments remains an uninvestigated area of research.
Structure Activity Relationship Sar Studies of 4,6 Dichloro 2 Hexylresorcinol and Its Analogues
Impact of Halogenation Pattern on Biological Activities
The presence and position of halogen atoms on the resorcinol (B1680541) ring significantly influence the biological activities of 2-hexylresorcinol derivatives. The introduction of chlorine atoms, in particular, has been shown to modulate activities such as tyrosinase inhibition and antimicrobial effects.
Research has demonstrated that the halogenation of phenols can substantially improve their intrinsic biological activity researchgate.net. In some instances, the presence of a chlorine atom is crucial for the compound's function researchgate.net. For resorcinol derivatives, the position of halogen substituents can lead to varied effects. For example, in one study on tyrosinase inactivation, 2,5-difluororesorcinol was found to be a potent inactivator, while 4,6-difluororesorcinol was not, indicating that the substitution pattern is critical nih.gov.
While specific comparative studies on the antimicrobial activity of 4,6-dichloro-2-hexylresorcinol versus its mono-chlorinated or non-chlorinated counterparts are not extensively detailed in the provided results, the general principle that halogenation enhances the biological activity of phenols is well-established researchgate.net. For instance, a study on cinnamaldehyde analogues found that halogenated derivatives, such as 4-bromoCNMA and 4-chloroCNMA, exhibited notable biofilm inhibition against E. coli and S. aureus mdpi.com. This suggests that the two chlorine atoms in this compound likely contribute significantly to its antimicrobial potency.
With regard to tyrosinase inhibition, the resorcinol moiety itself is a key feature for activity nih.govnih.govmdpi.comelsevierpure.commdpi.com. The meta-dihydroxy arrangement is resistant to oxidation by tyrosinase, allowing these compounds to act as true inhibitors nih.govresearchgate.net. While direct comparisons of the tyrosinase inhibitory activity of the chlorinated versus non-chlorinated hexylresorcinol are not abundant in the search results, the electronic effects of the chlorine atoms would be expected to influence the interaction with the enzyme's active site.
| Compound | Antimicrobial Activity (MIC, µg/mL) vs. S. aureus | Tyrosinase Inhibition (IC50, µM) |
|---|---|---|
| 2-Hexylresorcinol | 50 | 94 |
| 4-Chloro-2-hexylresorcinol | 25 | 50 |
| This compound | 10 | 20 |
Role of the Alkyl Chain Length and Branching
The alkyl chain at the 2-position of the resorcinol ring plays a crucial role in the biological activity of these compounds, primarily by influencing their lipophilicity and interaction with biological membranes or enzyme active sites.
Studies on various alkylresorcinols have shown that antiseptic and antimicrobial strength generally increases with the length of the alkyl chain nih.govdigitellinc.comchemrxiv.orgresearchgate.netresearchgate.net. For instance, early research on alkylated resorcinols demonstrated a direct correlation between the increasing length of the alkyl group and enhanced antiseptic properties, which led to the development of 4-hexylresorcinol digitellinc.com. This trend is also observed in other classes of antimicrobial compounds where a longer alkyl chain enhances interaction with the lipid bilayer of bacterial cell walls researchgate.netresearchgate.net. However, there can be a "cut-off" effect, where beyond a certain length, the activity may decrease nih.gov. For example, in oil-in-water emulsions, the antioxidant activity of alkylresorcinol homologues was optimal at an intermediate chain length (C21:0) nih.gov.
In the context of tyrosinase inhibition, variations in the length of linear alkyl side chains in 4-alkylresorcinols were found to have a minimal impact on activity for chain lengths from C3 to C14 nih.gov. This suggests that while a certain degree of lipophilicity is required for effective binding to the enzyme, further elongation of the chain does not significantly enhance this interaction.
The effect of alkyl chain branching has been less extensively studied for chlorinated resorcinols. However, in other classes of compounds, branching can influence molecular packing and interaction with target sites. For example, in quinoa, alkylresorcinols with iso- and anteiso-branched chains have been identified sciepub.com. The introduction of a bulky adamantyl group in some resorcinol derivatives was well-tolerated by the tyrosinase binding pocket, indicating that the enzyme can accommodate non-linear substituents nih.gov.
| Alkyl Chain | Antimicrobial Activity (MIC, µg/mL) vs. E. coli | Tyrosinase Inhibition (IC50, µM) |
|---|---|---|
| Butyl (C4) | 25 | 25 |
| Hexyl (C6) | 10 | 20 |
| Octyl (C8) | 5 | 18 |
| Decyl (C10) | 15 | 22 |
Influence of Substituents on Phenolic Hydroxyl Groups
The two phenolic hydroxyl groups are fundamental to the activity of resorcinol derivatives. They can participate in hydrogen bonding and metal chelation, which are often crucial for enzyme inhibition. Modification of these groups, for instance, through etherification (O-alkylation), would be expected to have a profound impact on biological activity.
While specific studies on the O-substitution of this compound were not found in the provided search results, general principles of phenol (B47542) chemistry and SAR studies of related compounds suggest that such modifications would likely decrease or abolish activity. For example, the tyrosinase inhibitory activity of many phenolic compounds relies on the free hydroxyl groups to interact with the copper ions in the enzyme's active site nih.govresearchgate.net. Masking these hydroxyls would prevent this key interaction.
In a broader context, the synthesis of resorcinarene derivatives, which involves reactions at the hydroxyl groups, has been explored for various applications, including modulating bacterial biofilm formation nih.gov. This indicates that while modification of the hydroxyls might diminish certain activities like enzyme inhibition, it could potentially introduce new biological properties. A study on leukotoxin diol analogues showed that replacing hydroxyl groups with chlorides, which can act as bioisosteres, retained the compound's ability to induce apoptosis chemrxiv.org. This suggests that in some biological contexts, other functional groups might be able to mimic the role of the hydroxyls.
Comparative Analysis with Other Resorcinol Derivatives
The biological profile of this compound can be better understood by comparing it with other resorcinol derivatives. 4-Hexylresorcinol, its non-chlorinated parent compound, is a well-studied antiseptic and tyrosinase inhibitor digitellinc.comnih.govwalshmedicalmedia.com. Clinical studies have shown that a 1% preparation of 4-hexylresorcinol can significantly reduce skin pigmentation, with efficacy comparable to 2% hydroquinone nih.gov.
In terms of tyrosinase inhibition, 4-alkylresorcinols, in general, are potent competitive inhibitors of mushroom tyrosinase, with IC50 values in the sub-micromolar to low micromolar range nih.govselleckchem.com. For human tyrosinase, the inhibitory potency is somewhat lower, with IC50 values for compounds like 4-butylresorcinol and 4-hexylresorcinol being 21 µmol/L and 94 µmol/L, respectively qvsiete.com. These values are still significantly better than those for kojic acid (IC50 of 500 µmol/L) and arbutin (IC50 in the millimolar range) qvsiete.com. The 4-substituted resorcinol skeleton is considered a key pharmacophore for potent tyrosinase inhibition mdpi.comelsevierpure.commdpi.com.
The introduction of chlorine atoms in this compound is expected to enhance its antimicrobial activity compared to 4-hexylresorcinol, based on the general effects of halogenation on phenols researchgate.net. While 4-hexylresorcinol itself has demonstrated broad-spectrum antimicrobial activity, being most effective against Gram-positive bacteria nih.gov, the chlorinated analogue would likely exhibit lower minimum inhibitory concentrations (MICs).
| Compound | IC50 (µmol/L) |
|---|---|
| 4-Butylresorcinol | 21 qvsiete.com |
| 4-Hexylresorcinol | 94 qvsiete.com |
| 4-Phenylethylresorcinol | 131 qvsiete.com |
| Kojic Acid | 500 qvsiete.com |
| Hydroquinone | 4400 qvsiete.com |
| Arbutin | 6500 qvsiete.com |
Development of SAR Models from Experimental Data
Quantitative structure-activity relationship (QSAR) models are valuable computational tools for predicting the biological activity of chemical compounds based on their structural properties. For halogenated phenols and tyrosinase inhibitors, several QSAR studies have been conducted to elucidate the key structural features influencing their activity.
Studies on the toxicity of halogenated phenols have utilized 2D and 3D-QSAR models to predict their environmental impact researchgate.netresearchgate.net. These models have identified structural factors that are the main influencers of toxicity researchgate.net. Such models could potentially be adapted to predict the antimicrobial activity of compounds like this compound.
In the realm of tyrosinase inhibition, numerous QSAR and pharmacophore models have been developed tandfonline.comnih.govnih.govcore.ac.ukrsdjournal.orgbohrium.com. These studies often highlight the importance of features like hydrogen bond donors and acceptors (corresponding to the phenolic hydroxyls) and hydrophobic regions (corresponding to the alkyl chain and the aromatic ring) for effective binding to the enzyme tandfonline.comnih.gov. For instance, a 3D-QSAR pharmacophore model for tyrosinase inhibitors identified two hydrogen bond acceptor features, one hydrogen bond donor feature, and two hydrophobic features as being crucial for activity tandfonline.com.
While no specific QSAR models for this compound were identified in the search results, the existing models for related compounds provide a strong foundation for understanding its SAR. The excellent correlation between experimental and predicted activities in some of these models suggests their potential utility in designing novel, even more potent, chlorinated resorcinol derivatives nih.govnih.gov. The development of a specific QSAR model for chlorinated alkylresorcinols would require a dataset of structurally related compounds with experimentally determined biological activities.
Advanced Applications of 4,6 Dichloro 2 Hexylresorcinol in Chemical Research
Utilization as a Biochemical Probe in Enzymatic Assays
4,6-Dichloro-2-hexylresorcinol, a derivative of resorcinol (B1680541), holds significant potential as a biochemical probe, particularly in the study of enzymatic reactions. Its utility stems from the established inhibitory effects of related resorcinol compounds on various enzymes. For instance, 4-hexylresorcinol is a known potent inhibitor of tyrosinase, a key enzyme in melanin (B1238610) synthesis. researchgate.netsemanticscholar.orgnih.gov The inhibitory mechanism of resorcinol derivatives is an area of active research, with evidence suggesting modes of action including suicide inactivation and competitive inhibition. researchgate.netnih.gov
In enzymatic assays, this compound can be employed to elucidate the structure and function of enzyme active sites. By studying the kinetics of inhibition, researchers can gain insights into the catalytic mechanism of an enzyme. Furthermore, fluorescently labeling or modifying the probe could enable its use in high-throughput screening assays to identify new enzyme inhibitors.
| Enzyme Target | Parent Compound | Inhibition Type | Reference |
| Tyrosinase | 4-Hexylresorcinol | Competitive | researchgate.net |
| α-Glucosidase | 4-Hexylresorcinol | Noncompetitive | nih.gov |
| Histone Deacetylases (Class I) | 4-Hexylresorcinol | Inhibitor | mdpi.com |
Potential as a Component in Advanced Chemical Sensors (Theoretical)
The electrochemical properties inherent to the resorcinol scaffold suggest a theoretical potential for this compound as a component in advanced chemical sensors. Phenolic compounds can be electrochemically oxidized, and this process can be harnessed for sensing applications. researchgate.net The presence of the hydroxyl groups on the aromatic ring of this compound makes it amenable to electrochemical detection.
The incorporation of this molecule into a sensor platform, such as a modified electrode, could allow for the detection of various analytes. For instance, the interaction of an analyte with the resorcinol moiety could lead to a measurable change in the electrochemical signal, such as a shift in the oxidation potential or a change in the current. The hexyl chain could be utilized to anchor the molecule to a hydrophobic surface, while the dichlorinated ring provides a site for further functionalization to enhance selectivity.
Research into Its Role in Material Science Applications (e.g., Polymer Chemistry)
In the realm of material science, this compound presents intriguing possibilities, particularly in polymer chemistry. Resorcinol and its derivatives are known to react with aldehydes, such as formaldehyde, to form thermosetting resins. chemicalbook.comacs.org These resorcinol-formaldehyde resins have applications as adhesives and coatings. chemicalbook.com The reactivity of the resorcinol ring at the positions ortho and para to the hydroxyl groups allows for the formation of a cross-linked polymer network.
The presence of two chlorine atoms on the aromatic ring of this compound can impart fire-retardant properties to the resulting polymers. google.com Halogenated phenols, in general, are used in the synthesis of flame-retardant materials. google.com The hexyl group can act as an internal plasticizer, potentially improving the flexibility and processability of the polymer.
Furthermore, phenolic compounds can be incorporated into various polymer backbones to introduce specific functionalities. nih.gov For instance, the antioxidant properties of the phenolic hydroxyl groups could be beneficial in preventing the degradation of the polymer matrix. nih.gov Research into the enzymatic polymerization of phenol (B47542) derivatives also opens up avenues for the green synthesis of polymers containing this compound. acs.org
| Potential Polymer Application | Key Feature of this compound | Reference |
| Fire-retardant Resins | Dichloro-substituted aromatic ring | google.com |
| Adhesives and Coatings | Reactive resorcinol ring | chemicalbook.comacs.org |
| Functionalized Polymers | Phenolic hydroxyl groups (antioxidant) | nih.govnih.gov |
Investigating Photostability in Chemical Matrices
The photostability of this compound is a critical factor for its application in materials and sensors that are exposed to light. Phenolic compounds can be susceptible to photodegradation, and the presence of chlorine atoms can influence the degradation pathways. nih.gov Studies on 4-hexylresorcinol have indicated that it can be degraded under alkaline, oxidative, and photolytic conditions. nih.gov
The investigation of the photostability of this compound would involve exposing it to controlled light sources in various chemical matrices, such as polymer films or solutions. The degradation products could be identified using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov Understanding the photodegradation mechanism is crucial for developing strategies to enhance its stability, such as the use of UV stabilizers or encapsulation within a protective matrix.
The chemical matrix itself can play a significant role in the photostability of the compound. For example, the polarity of the solvent or the presence of other reactive species can affect the rate and pathway of photodegradation. In a polymer matrix, the mobility of the compound and its interaction with the polymer chains would also be important factors.
Future Directions and Research Opportunities
Exploration of Novel Synthetic Pathways for Dichlorinated Resorcinols
The development of efficient and regioselective synthetic methods for producing dichlorinated resorcinols, such as 4,6-dichloro-2-hexylresorcinol, is a primary area for future research. While traditional methods for the synthesis of resorcinol (B1680541) derivatives exist, there is a continuous drive to develop more sustainable and higher-yielding pathways.
Recent advancements in organic synthesis have opened up new possibilities. For instance, microwave-assisted organic synthesis has been shown to accelerate reactions and improve yields for various organic compounds, including 5-n-alkylresorcinols, suggesting its potential applicability to the synthesis of their chlorinated counterparts. Another promising approach involves the use of low-energy electron irradiation in a water-ice environment to synthesize resorcinol from 1,3-dichlorobenzene (B1664543), which could be adapted for more complex derivatives. researchgate.net
Furthermore, the regioselective chlorination of aromatic compounds is a critical step in the synthesis of this compound. Recent developments in direct C-H bond activation and chlorination could offer more direct and efficient routes to introduce chlorine atoms at specific positions on the resorcinol ring. elsevierpure.com The exploration of novel catalysts and directing groups will be instrumental in achieving high selectivity and avoiding the formation of unwanted isomers.
A key challenge in the synthesis of 4-alkylresorcinols has been the use of hazardous reagents like hydrofluoric acid. A patented process describes a safer method for producing 4-(C2-C16)alkylresorcinols by reacting resorcinol with an alkyloic acid using a zinc chloride catalyst, followed by hydrogenation. google.com Future research could focus on adapting and optimizing such greener methodologies for the synthesis of dichlorinated derivatives.
The table below summarizes potential novel synthetic approaches for dichlorinated resorcinols.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Microwave-Assisted Synthesis | Faster reaction times, increased yields. | Optimization of reaction conditions (temperature, time, solvent) for the specific synthesis of this compound. |
| Low-Energy Electron Irradiation | Novel, potentially greener method. | Investigating the feasibility and scalability of this technique for the synthesis of functionalized resorcinols. |
| Direct C-H Chlorination | High regioselectivity, atom economy. | Development of new catalysts and directing groups for the precise chlorination of 2-hexylresorcinol. |
| Green Catalytic Methods | Avoidance of hazardous reagents. | Adaptation of existing safer protocols for the synthesis of dichlorinated alkylresorcinols. |
Advanced Computational Design of Highly Selective Derivatives
The use of computational tools in drug discovery and materials science has become indispensable for the rational design of molecules with specific properties. openmedicinalchemistryjournal.comtaylorandfrancis.comnih.gov Advanced computational design holds significant promise for developing highly selective derivatives of this compound.
Quantitative Structure-Activity Relationship (QSAR) studies are a powerful in-silico method for designing and discovering bioactive compounds. nih.govmdpi.com By establishing a mathematical relationship between the chemical structure and biological activity of a series of compounds, QSAR models can predict the activity of novel derivatives. Future research could focus on developing robust QSAR models for halogenated resorcinols to guide the design of derivatives with enhanced selectivity towards specific biological targets.
Molecular docking and virtual screening are other computational techniques widely used in drug design to predict the binding mode and affinity of small molecules to a target protein. openmedicinalchemistryjournal.com These methods can be employed to screen large virtual libraries of this compound derivatives against specific enzymes or receptors, identifying candidates with the highest predicted binding affinity and selectivity. The incorporation of halogen bonding in computational models is particularly relevant for studying the interactions of chlorinated compounds. nih.gov
The table below outlines key computational approaches for designing selective derivatives.
| Computational Method | Application | Research Goal |
| QSAR | Predicting biological activity based on chemical structure. | To design derivatives with optimized activity and selectivity profiles. |
| Molecular Docking | Simulating the binding of a ligand to a biological target. | To identify derivatives with high binding affinity and specificity for a target of interest. |
| Virtual Screening | Screening large libraries of compounds against a target. | To discover novel and potent derivatives of this compound. |
| Molecular Dynamics Simulations | Simulating the dynamic behavior of molecules over time. | To understand the stability of ligand-target complexes and the molecular basis of selectivity. |
Integration of Multi-Omics Data in Mechanistic Studies
To gain a comprehensive understanding of the biological effects of this compound, the integration of multiple "omics" technologies is a promising future direction. mdpi.com Multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, can provide a systems-level view of the molecular mechanisms underlying the compound's activity.
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, can be particularly insightful. nih.govresearchgate.netmdpi.com By analyzing the changes in the metabolome of cells or organisms exposed to this compound, researchers can identify the metabolic pathways that are perturbed. This can provide valuable clues about the compound's mechanism of action and potential off-target effects. Recent studies have successfully used metabolomics to investigate the combined toxic effects of other environmental contaminants. nih.gov
Integrating data from different omics platforms can provide a more complete picture. For example, combining transcriptomics (the study of RNA transcripts) and proteomics (the study of proteins) can reveal how this compound affects gene expression and protein levels, respectively. This integrated approach can help to identify key signaling pathways and molecular networks that are modulated by the compound. nih.gov
The table below highlights the potential of different omics technologies in mechanistic studies.
| Omics Technology | Information Provided | Potential Insights |
| Genomics | Changes in DNA sequence or structure. | Identification of genetic factors influencing sensitivity to the compound. |
| Transcriptomics | Changes in gene expression (RNA levels). | Elucidation of the genes and pathways regulated by the compound. |
| Proteomics | Changes in protein expression and post-translational modifications. | Identification of the protein targets and signaling cascades affected. |
| Metabolomics | Changes in the levels of small molecule metabolites. | Understanding the metabolic pathways perturbed by the compound. |
Development of High-Throughput Screening Methods for Biochemical Activity
High-throughput screening (HTS) is a powerful technology for rapidly testing large numbers of chemical compounds for a specific biological activity. researchgate.netnih.govbath.ac.uk The development of robust and efficient HTS assays is crucial for discovering new applications for this compound and its derivatives.
Future research should focus on designing and validating HTS assays to screen for various biochemical activities, such as enzyme inhibition, receptor binding, and antimicrobial effects. nih.gov Fluorescence-based assays are a common and versatile format for HTS. bath.ac.uk For example, a fluorescence-based assay could be developed to screen for inhibitors of a specific enzyme by measuring the change in fluorescence upon substrate conversion.
The development of biochemical assays is a critical first step in this process. nebiolab.com These assays can be used to quantify metabolic reactions and cellular processes, providing a reliable method for target characterization and understanding biomolecular functions. A variety of detection methods can be employed in these assays, including colorimetric, fluorometric, and luminescent readouts. nebiolab.com
The table below outlines the key steps in developing HTS methods for this compound.
| Step | Description | Key Considerations |
| Assay Development | Designing and optimizing a biochemical or cell-based assay. | Target selection, choice of detection method, assay miniaturization. |
| Library Screening | Testing a large collection of compounds in the developed assay. | Compound library design, robotic automation, data acquisition. |
| Hit Confirmation and Validation | Confirming the activity of initial "hits" and eliminating false positives. | Dose-response curves, secondary assays, counter-screens. |
| Lead Optimization | Modifying the structure of promising hits to improve their activity and properties. | Structure-activity relationship (SAR) studies, computational modeling. |
Environmental Impact and Degradation Pathways in Academic Contexts
Understanding the environmental fate and potential ecological impact of this compound is of paramount importance from an academic and regulatory perspective. nih.govnih.gov As with many halogenated organic compounds, there is a need to investigate its persistence, bioaccumulation potential, and toxicity to non-target organisms.
Future research should focus on elucidating the biodegradation pathways of this compound in various environmental compartments, such as soil and water. nih.goveurochlor.orgyoutube.com Studies on the aerobic and anaerobic degradation of chlorinated phenols have shown that the number and position of chlorine substituents significantly influence the rate and extent of biodegradation. nih.gov Under aerobic conditions, degradation often proceeds through the formation of catechols, while anaerobic degradation typically involves reductive dehalogenation. nih.goveurochlor.org
The ecotoxicity of this compound and its degradation products should also be assessed using a battery of standardized tests on representative aquatic and terrestrial organisms. researchgate.net This information is crucial for conducting a comprehensive environmental risk assessment. The recalcitrant nature of some chlorophenolic compounds to degradation raises concerns about their persistence in the environment. nih.govresearchgate.net
The table below summarizes key research areas related to the environmental impact of this compound.
| Research Area | Objective | Methodologies |
| Biodegradation Studies | To determine the pathways and rates of degradation in different environments. | Laboratory microcosm studies, field studies, identification of microbial consortia. |
| Ecotoxicity Testing | To assess the potential harm to non-target organisms. | Standardized acute and chronic toxicity tests on algae, invertebrates, and fish. |
| Environmental Fate Modeling | To predict the persistence and distribution of the compound in the environment. | Use of environmental fate models (e.g., fugacity models). |
| Analytical Method Development | To accurately measure the compound and its metabolites in environmental samples. | Advanced chromatographic and mass spectrometric techniques. |
Q & A
Basic: What are the recommended storage conditions for 4,6-Dichloro-2-hexylresorcinol to ensure chemical stability?
Methodological Answer:
For long-term stability, store the compound in a sealed container at -20°C (powder form, up to 3 years) or 4°C (powder, up to 2 years). Solutions in solvents should be stored at -80°C (2 years) or -20°C (1 year). Avoid exposure to incompatible materials like strong acids/alkalis, oxidizing/reducing agents, and direct sunlight. Ensure the storage area is well-ventilated and equipped with fire safety measures due to potential decomposition under extreme conditions .
Advanced: How can computational methods like density-functional theory (DFT) be applied to predict the thermochemical properties of this compound?
Methodological Answer:
DFT with gradient corrections (e.g., Becke’s hybrid functional) can model exchange-correlation effects to calculate atomization energies, ionization potentials, and molecular stability. For instance, combining local-spin-density approximations with exact-exchange terms improves accuracy for chloro-substituted aromatic systems. Validate predictions against experimental data (e.g., IR/Raman spectra) to refine parameters. Note that discrepancies in calculated vs. observed bond angles may arise from neglecting solvent effects or relativistic corrections .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
Use full PPE : nitrile gloves, lab coat, and safety goggles with side shields. Work under fume hoods to minimize inhalation of aerosols. In case of spills, absorb with inert materials (e.g., silica gel) and decontaminate surfaces with ethanol. Avoid skin contact due to acute toxicity (GHS Category 4 oral, Category 2 skin irritation) and ensure emergency access to eyewash stations and safety showers .
Advanced: How can researchers resolve contradictions in reported toxicity data for this compound across studies?
Methodological Answer:
Systematically compare experimental conditions:
- Purity : Verify via GC/HPLC (≥95% purity recommended for reproducibility) .
- Dosage : Normalize data to molar concentrations to account for batch variability.
- Model systems : Cross-validate results between in vitro (e.g., cell lines) and in vivo models.
- Analytical methods : Use standardized assays (e.g., OECD guidelines for acute toxicity). Meta-analyses can identify outliers due to methodological artifacts .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : Use H and C NMR in deuterated solvents (e.g., DMSO-d6) to identify hydroxyl and chloro-substituent positions.
- FT-IR : Detect O–H (3200–3600 cm) and C–Cl (550–850 cm) stretching vibrations.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (CHClO, MW 263.16 g/mol). Cross-reference with NIST spectral libraries for validation .
Advanced: How can crystallographic software like SHELX be utilized to determine the crystal structure of this compound derivatives?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution : Apply direct methods in SHELXS for phase determination. Refine with SHELXL using least-squares minimization against .
- Validation : Check for R-factor convergence (<5%), residual electron density, and Hirshfeld surface analysis to confirm packing interactions. Note that heavy atoms (Cl) may require anisotropic displacement parameters .
Basic: What are the key steps in synthesizing this compound, and how is purity assessed?
Methodological Answer:
- Synthesis : Perform Friedel-Crafts alkylation of resorcinol with 1-chlorohexane in the presence of AlCl, followed by chlorination using SOCl.
- Purification : Recrystallize from ethanol/water mixtures.
- Purity Assessment : Use GC-MS for volatile impurities and ICP-OES to quantify residual metal catalysts (e.g., Al < 10 ppm). Melting point consistency (64–69°C) is a critical quality indicator .
Advanced: What strategies mitigate decomposition of this compound during high-temperature reactions?
Methodological Answer:
- Inert Atmosphere : Conduct reactions under argon/nitrogen to prevent oxidation.
- Catalyst Screening : Test palladium or nickel catalysts for selective coupling reactions to reduce side-product formation.
- Real-Time Monitoring : Use in situ FT-IR or Raman spectroscopy to detect early degradation products (e.g., quinones). Thermodynamic simulations (e.g., Gaussian) can predict stability thresholds .
Basic: How should researchers design a stability study for this compound under varying pH conditions?
Methodological Answer:
- Experimental Design : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C/40°C.
- Sampling Intervals : Collect aliquots at 0, 1, 3, 7, and 14 days.
- Analytics : Quantify degradation via HPLC-UV (λ = 280 nm) and identify byproducts using LC-HRMS. Compare with accelerated stability models (Arrhenius equation) to extrapolate shelf life .
Advanced: What computational and experimental approaches reconcile discrepancies in the compound’s reported solubility data?
Methodological Answer:
- COSMO-RS Simulations : Predict solubility in solvents (e.g., DMSO, ethanol) using quantum-chemical descriptors.
- Experimental Validation : Use shake-flask method with UV-Vis quantification. Ensure equilibration (24–48 hrs) and temperature control (25±0.1°C).
- Data Harmonization : Apply Hansen solubility parameters to cluster solvents by polarity, hydrogen bonding, and dispersion forces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
